1-(4-Bromophenethyl)piperazine
CAS No.: 142962-89-8
Cat. No.: VC3815189
Molecular Formula: C12H17BrN2
Molecular Weight: 269.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142962-89-8 |
|---|---|
| Molecular Formula | C12H17BrN2 |
| Molecular Weight | 269.18 g/mol |
| IUPAC Name | 1-[2-(4-bromophenyl)ethyl]piperazine |
| Standard InChI | InChI=1S/C12H17BrN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 |
| Standard InChI Key | RNPHYPDEAQTYBD-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CCC2=CC=C(C=C2)Br |
| Canonical SMILES | C1CN(CCN1)CCC2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-(4-Bromophenethyl)piperazine is systematically named 1-[2-(4-bromophenyl)ethyl]piperazine, reflecting its branched structure. The compound’s IUPAC name, SMILES notation (), and InChIKey () provide precise identifiers for its chemical structure . The phenethyl group’s attachment to the piperazine ring introduces steric and electronic effects that influence its reactivity and interactions.
Comparative Structural Analysis
To contextualize its uniqueness, Table 1 contrasts 1-(4-Bromophenethyl)piperazine with its structural isomer, 1-[1-(4-bromophenyl)ethyl]piperazine .
| Property | 1-(4-Bromophenethyl)piperazine | 1-[1-(4-Bromophenyl)ethyl]piperazine |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.18 g/mol | 269.18 g/mol |
| Substituent Position | Piperazine N-bound to phenethyl group | Piperazine N-bound to branched ethyl group |
| SMILES | ||
| InChIKey | RNPHYPDEAQTYBD-UHFFFAOYSA-N | OPLLLBBROYHOGA-UHFFFAOYSA-N |
Table 1: Structural comparison between 1-(4-Bromophenethyl)piperazine and its isomer .
The positional isomerism alters the compound’s three-dimensional conformation, potentially affecting its physicochemical behavior and biological interactions.
Physicochemical Properties
The compound’s molecular weight (269.18 g/mol) and halogenated structure suggest moderate polarity, likely influencing its solubility in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. While explicit solubility data are unavailable in the provided sources, the bromine atom’s presence typically enhances lipophilicity, a trait critical for membrane permeability in bioactive molecules . Stability under standard laboratory conditions (room temperature, inert atmosphere) is inferred from its synthesis and handling protocols .
Future Directions
Further studies should prioritize:
-
Synthetic Optimization: Developing efficient, scalable synthesis routes.
-
Biological Screening: Evaluating affinity for neurological targets (e.g., 5-HT receptors).
-
Material Characterization: Assessing thermal stability and reactivity in polymer matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume